2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone is an organic compound characterized by its unique molecular structure, which includes a difluorophenyl group and a p-tolyl group attached to an ethanone moiety. Its molecular formula is C₁₅H₁₂F₂O, and it features a carbonyl group (C=O) that plays a significant role in its chemical reactivity and biological activity. The presence of fluorine atoms enhances its lipophilicity and influences its interaction with biological targets.
There is no known biological function or mechanism of action reported for 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.
While commercial suppliers exist for 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone [], there is no scientific literature readily available detailing its use in published research.
Based on the chemical structure, 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone belongs to the class of aryl alkyl ketones. This class of compounds can exhibit a variety of biological activities, but further research is needed to determine the specific properties of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.
Due to the presence of functional groups like fluorines and aromatic rings, 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone could be a potential candidate for investigation in medicinal chemistry or materials science. However, this is speculative and requires experimental investigation.
2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone exhibits notable biological activities. Its derivatives have been studied for their potential as:
The synthesis of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone can be achieved through several methods:
2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone finds applications in various fields:
Studies focusing on the interactions of 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone with biological molecules are crucial for understanding its pharmacological potential. Interaction studies typically involve:
Several compounds share structural similarities with 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone. Here are some comparable compounds along with their unique features:
| Compound Name | Molecular Formula | Similarity Score | Unique Features |
|---|---|---|---|
| 1-(3,4-Difluorophenyl)ethanone | C₈H₆F₂O | 0.98 | Lacks p-tolyl group; simpler structure |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | C₉H₇F₃O | 0.82 | Contains trifluoromethyl group |
| 3',4',5'-Trifluoroacetophenone | C₉H₆F₃O | 0.93 | More fluorine substituents; potential enhanced reactivity |
| 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | C₉H₇F₅O | 0.82 | Contains multiple trifluoromethyl groups |
| 5,6-Difluoro-2,3-dihydro-1H-inden-1-one | C₉H₆F₂O | 0.93 | Different ring structure; potential unique reactivity |
The presence of fluorine atoms in these compounds often enhances their lipophilicity and biological activity, making them interesting candidates for further study.